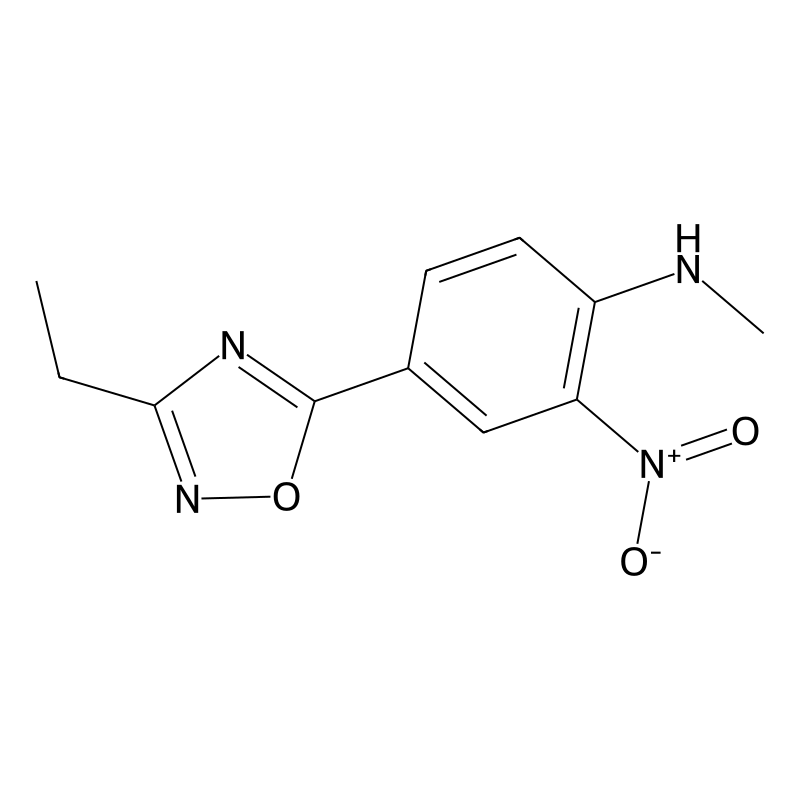

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline

Catalog No.

S7980419

CAS No.

M.F

C11H12N4O3

M. Wt

248.24 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline

IUPAC Name

4-(3-ethyl-1,2,4-oxadiazol-5-yl)-N-methyl-2-nitroaniline

Molecular Formula

C11H12N4O3

Molecular Weight

248.24 g/mol

InChI

InChI=1S/C11H12N4O3/c1-3-10-13-11(18-14-10)7-4-5-8(12-2)9(6-7)15(16)17/h4-6,12H,3H2,1-2H3

InChI Key

UIAGYAWJXHRPRW-UHFFFAOYSA-N

SMILES

CCC1=NOC(=N1)C2=CC(=C(C=C2)NC)[N+](=O)[O-]

Canonical SMILES

CCC1=NOC(=N1)C2=CC(=C(C=C2)NC)[N+](=O)[O-]

EONA is a synthetic compound labeled as a type of azo dye, which is commonly used for coloring textiles and plastics. However, EONA has unique physical properties that have drawn attention to its potential uses outside the dye industry. This compound has been the subject of several research studies in recent years, and its potential biomedical and photophysical applications are being explored.

EONA is a pale yellow solid with a melting point of 167-169°C. It is insoluble in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and acetonitrile. The compound has a maximum absorption wavelength at 518 nm in DMSO. EONA is sensitive to light, and its photodegradation products have been studied. It is stable under normal laboratory conditions.

The synthesis of EONA involves a reaction between o-nitroaniline, ethyl isocyanate, and triethyl orthoformate in acetonitrile as a solvent. The reaction mixture is then cooled to room temperature, and the resulting solid is filtered and washed with hot methanol. The product is characterized using analytical methods such as nuclear magnetic resonance (NMR) and infrared spectroscopy (IR). High-performance liquid chromatography (HPLC) and mass spectrometry (MS) are commonly used for assessing the purity and molecular weight of EONA.

Analyzing EONA requires the use of sophisticated analytical techniques. Some of the common methods used to analyze EONA include HPLC, MS, NMR, and IR. These methods can be used to evaluate the purity, molecular weight, and structural properties of EONA. These techniques are essential in understanding the physical and chemical properties of EONA and determining its potential applications.

The biological properties of EONA are still under investigation. EONA, like many nitroaromatic compounds, can function as an electron-transfer donor. EONA has been found to inhibit respiration in mitochondria and has been shown to have potential applications in photodynamic therapies, which use light to activate the compound and destroy cancer cells.

EONA is not authorized for drug usage, and its safety in clinical trials has not been established. However, various studies have shown that EONA, when used in small amounts, is a relatively safe compound with low toxicity. In some cases, EONA can have harmful effects on the body if used in high concentrations or for long periods.

EONA has been found to be stable and relatively nontoxic, making it an ideal candidate for biological and medical applications. One of the most promising applications of EONA is its use in biosensors. EONA can also be used in the dye-sensitized solar cell industry due to its unique properties.

The use of EONA in scientific research is increasing, and several studies are being conducted to understand the potential applications of EONA in various fields. The current state of research reflects the diverse range of potential applications of EONA, including its role as a biosensor, its potential antitumor effect, and its use in the production of dye-sensitized solar cells.

EONA has potential implications in various fields of research and industry. The compound may have medical applications in the diagnosis and treatment of cancer. EONA can be used in materials science, specifically in the production of dye-sensitized solar cells.

The limitations of EONA include its sensitivity to light, which can lead to the formation of new compounds and degradation. The future direction of research on EONA is to investigate its potential applications in various fields, including biomedical applications. The use of EONA in nanotechnology is also a promising area of research. Future research will likely focus on investigating the environmental effects of EONA and its potential toxicity.

- Investigating EONA's potential applications in the energy and electronic industries.

- Exploring EONA's use in nanotechnology and its potential impact on material science.

- Studying the potential toxicological effects of EONA and its degradation products.

- Investigating EONA's potential as a photosensitizer for photodynamic therapy.

- Developing novel analytical methods for the detection and quantification of EONA.

- Exploring the potential of EONA as a biomarker for cancer diagnosis and treatment.

- Exploring EONA's use in nanotechnology and its potential impact on material science.

- Studying the potential toxicological effects of EONA and its degradation products.

- Investigating EONA's potential as a photosensitizer for photodynamic therapy.

- Developing novel analytical methods for the detection and quantification of EONA.

- Exploring the potential of EONA as a biomarker for cancer diagnosis and treatment.

XLogP3

3

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

1

Exact Mass

248.09094026 g/mol

Monoisotopic Mass

248.09094026 g/mol

Heavy Atom Count

18

Dates

Last modified: 04-15-2024

Explore Compound Types

Get ideal chemicals from 750K+ compounds